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Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the
Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1).
[1][2] This compound has become an invaluable tool for elucidating the physiological and
pathological roles of the N/OFQ system. J-113397 acts as a competitive antagonist, blocking
the effects of the endogenous ligand N/OFQ.[2][3][4] Its high selectivity for the NOP receptor
over classical opioid receptors (J, 0, K) makes it a precise pharmacological instrument for in
vitro and in vivo studies.[2][5] These application notes provide detailed protocols for in vivo
experiments utilizing (S,S)-J-113397, focusing on its application in models of pain, Parkinson's
disease, and opioid tolerance.
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Parameter Species/System Receptor Value

Ki Human (cloned) NOP (ORL-1) 1.8 nM[2]

Ki Mouse (brain) NOP (ORL-1) 1.1 nM[2]
CHO cells expressing

IC50 NOP (ORL-1) 2.3 nM[5]
NOP

IC50 (N/OFQ-

stimulated CHO-ORL1 cells NOP (ORL-1) 5.3 nM[2]

[35S]GTPyS binding)

IC50 (N/OFQ-
stimulated Mouse brain NOP (ORL-1) 7.6 nM[4]
[35S]GTPyS binding)

IC50 (N/OFQ-inhibited = CHO cells expressing

_ NOP (ORL-1) 26 nM[5]
cAMP accumulation) NOP

vo Selectivi |  3-1133¢

Selectivity (fold vs. human

Receptor Ki (nM) NOP)
Human p-opioid 1000[2] ~556
Human &-opioid >10,000[2] >5556
Human k-opioid 640[2] ~356

Signaling Pathway

The N/OFQ system, through the NOP receptor, modulates various neuronal functions. The
binding of the endogenous ligand N/OFQ to the G-protein coupled NOP receptor typically leads
to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and the activation of
inwardly rectifying potassium (K+) channels.[6] (S,S)-J-113397 competitively antagonizes
these effects by blocking the NOP receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for (S,S)-J-113397 In
Vivo Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672710#s-s-j-113397-in-vivo-experimental-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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